2,6-Dimethoxyanilino(oxo)acetic acid
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Overview
Description
2,6-Dimethoxyanilino(oxo)acetic acid, also known as (2,6-Dimethoxyphenyl)aminoacetic acid or [(2,6-Dimethoxyphenyl)carbamoyl]formic acid, is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol . This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an anilino group bonded to an oxoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxyanilino(oxo)acetic acid typically involves the reaction of 2,6-dimethoxyaniline with oxoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxyanilino(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions produce alcohol derivatives. Substitution reactions result in various substituted anilino(oxo)acetic acids .
Scientific Research Applications
2,6-Dimethoxyanilino(oxo)acetic acid has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxyanilino(oxo)acetic acid involves its interaction with molecular targets through its functional groups. The methoxy and anilino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The oxoacetic acid moiety can participate in coordination with metal ions, enhancing its reactivity in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylanilino(oxo)acetic acid
- 2,6-Difluoroanilino(oxo)acetic acid
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
- 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid
Uniqueness
2,6-Dimethoxyanilino(oxo)acetic acid is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. The methoxy groups also influence the compound’s electronic properties, making it a versatile ligand in catalytic reactions .
Properties
IUPAC Name |
2-(2,6-dimethoxyanilino)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-6-4-3-5-7(16-2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULRRTNGXKPSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)NC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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